Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-
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Overview
Description
Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- is a complex organic compound that features a unique structure incorporating imidazoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- typically involves multi-step organic synthesis techniques. The process begins with the preparation of the imidazoquinoline core, followed by the introduction of butyl and amino groups. The final step involves the formation of the urea linkage between the two imidazoquinoline units. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like crystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the imidazoquinoline moieties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the imidazoquinoline rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized imidazoquinoline compounds .
Scientific Research Applications
Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.
Medicine: Its potential therapeutic properties are being explored for use in drug development, particularly in cancer and immunotherapy research.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- involves its interaction with specific molecular targets and pathways. The imidazoquinoline moieties are known to activate toll-like receptors (TLRs), particularly TLR7 and TLR8. This activation triggers a cascade of immune responses, including the production of cytokines and the activation of immune cells. These effects are being studied for their potential therapeutic applications in immunotherapy and cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another imidazoquinoline derivative used in topical treatments for skin conditions.
Resiquimod: A related compound with similar immune-stimulating properties.
Gardiquimod: Another TLR7/8 agonist with potential therapeutic applications
Uniqueness
Urea, N,N’-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]- stands out due to its unique structure, which allows for specific interactions with molecular targets. Its dual imidazoquinoline units provide enhanced binding affinity and specificity, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
677354-05-1 |
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Molecular Formula |
C37H48N10O |
Molecular Weight |
648.8 g/mol |
IUPAC Name |
1,3-bis[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)butyl]urea |
InChI |
InChI=1S/C37H48N10O/c1-3-5-19-29-44-31-33(25-15-7-9-17-27(25)42-35(31)38)46(29)23-13-11-21-40-37(48)41-22-12-14-24-47-30(20-6-4-2)45-32-34(47)26-16-8-10-18-28(26)43-36(32)39/h7-10,15-18H,3-6,11-14,19-24H2,1-2H3,(H2,38,42)(H2,39,43)(H2,40,41,48) |
InChI Key |
RIXNCKTZPJDRKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CCCCNC(=O)NCCCCN3C(=NC4=C3C5=CC=CC=C5N=C4N)CCCC)C6=CC=CC=C6N=C2N |
Origin of Product |
United States |
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